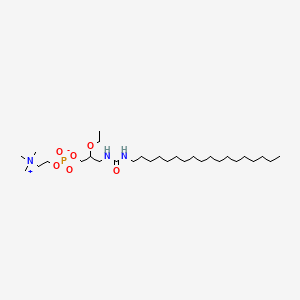
rac-3-Octadecanureido-2-ethoxypropyl phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-3-Octadecanureido-2-ethoxypropyl phosphocholine: is a synthetic compound that belongs to the class of phosphocholine derivatives. It is characterized by its unique structure, which includes an octadecanureido group, an ethoxypropyl chain, and a phosphocholine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-3-Octadecanureido-2-ethoxypropyl phosphocholine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Octadecanureido Group: This step involves the reaction of octadecanoic acid with a suitable amine to form the octadecanureido group.
Introduction of the Ethoxypropyl Chain: The ethoxypropyl chain is introduced through an etherification reaction, where an appropriate alcohol reacts with the intermediate compound.
Attachment of the Phosphocholine Moiety: The final step involves the phosphorylation of the intermediate compound to introduce the phosphocholine moiety.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: rac-3-Octadecanureido-2-ethoxypropyl phosphocholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
rac-3-Octadecanureido-2-ethoxypropyl phosphocholine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of phosphocholine derivatives and their reactivity.
Biology: The compound is investigated for its potential biological activities, including its effects on cell membranes and signaling pathways.
Medicine: Research explores its potential therapeutic applications, such as in drug delivery systems and as a component of lipid-based formulations.
Industry: The compound is used in the development of new materials and formulations, including surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of rac-3-Octadecanureido-2-ethoxypropyl phosphocholine involves its interaction with biological membranes and proteins. The phosphocholine moiety can mimic natural phospholipids, allowing the compound to integrate into cell membranes and affect their properties. This can influence various cellular processes, including signaling pathways and membrane fluidity. The molecular targets and pathways involved may include protein kinase C and other membrane-associated proteins.
Vergleich Mit ähnlichen Verbindungen
- rac-3-Octadecanamido-2-ethoxypropan-1-ol phosphocholine
- rac-2-Ethoxy-3-octadecanamido-1-propylphosphocholine
- rac-3-Octadecanamido-2-methoxypropan-1-ol phosphocholine
Comparison: rac-3-Octadecanureido-2-ethoxypropyl phosphocholine is unique due to its specific combination of an octadecanureido group, an ethoxypropyl chain, and a phosphocholine moiety. This unique structure may confer distinct biological activities and properties compared to similar compounds. For example, the presence of the octadecanureido group may enhance its interaction with certain proteins or membranes, making it a valuable compound for specific research applications.
Eigenschaften
CAS-Nummer |
112989-09-0 |
|---|---|
Molekularformel |
C29H62N3O6P |
Molekulargewicht |
579.8 g/mol |
IUPAC-Name |
[2-ethoxy-3-(octadecylcarbamoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C29H62N3O6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-30-29(33)31-26-28(36-7-2)27-38-39(34,35)37-25-24-32(3,4)5/h28H,6-27H2,1-5H3,(H2-,30,31,33,34,35) |
InChI-Schlüssel |
IMUXPCJVQLNCHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















